Hexachloroacétone

Vue d'ensemble

Description

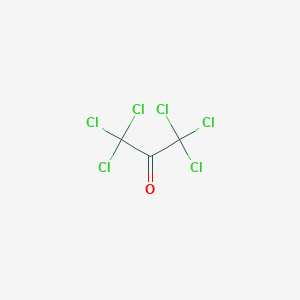

Hexachloroacetone, also known as hexachloropropanone or perchloroacetone, is an organic compound with the chemical formula (Cl₃C)₂CO. It is a colorless liquid that is slightly soluble in water. This compound is primarily used as a pesticide and in various chemical reactions due to its unique properties .

Applications De Recherche Scientifique

Hexachloroacetone has several applications in scientific research :

Chemistry: Used as a reagent in various organic synthesis reactions, including the Perkow reaction.

Biology: Studied for its biological activity as an insect repellent.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Used in the production of pesticides and other industrial chemicals.

Mécanisme D'action

Hexachloroacetone is an organic compound with the formula (Cl 3 C) 2 CO . It is also known as hexachloropropanone or perchloroacetone . This article will discuss the mechanism of action of Hexachloroacetone, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It is known to function equivalently to trichloroacetyl chloride, acting as a trichloroacetylating agent .

Mode of Action

Hexachloroacetone interacts with its targets through a process known as trichloroacetylation . This process involves the addition of a trichloroacetyl group to a molecule, which can alter the molecule’s properties and behavior. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the interaction occurs.

Biochemical Pathways

Given its role as a trichloroacetylating agent , it can be inferred that it may influence pathways involving molecules that can undergo trichloroacetylation. The downstream effects of these alterations would depend on the specific pathways and molecules involved.

Pharmacokinetics

Its physical properties, such as being a colorless liquid and slightly soluble in water , can influence its bioavailability

Result of Action

It is known that hexachloroacetone is used as a pesticide , suggesting that it may have toxic effects on certain organisms. The specific effects would depend on the organism and the context of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexachloroacetone. For instance, its solubility in water can affect its distribution in the environment and its availability to interact with its targets. Additionally, its physical state as a colorless liquid can influence its stability under different environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known that Hexachloroacetone functions equivalently to trichloroacetyl chloride, i.e., as a trichloroacetylating agent

Cellular Effects

Given its use as a pesticide , it is likely that it has significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known to function as a trichloroacetylating agent , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexachloroacetone is typically synthesized through the chlorination of acetone. The process involves the following steps :

Raw Material Preparation: Acetone and chlorine gas are the primary raw materials. Acetone should be of analytical purity, and chlorine gas should be of industrial grade.

Reaction Process:

Post-Treatment:

Industrial Production Methods: In industrial settings, hexachloroacetone is produced using similar methods but on a larger scale. The process involves continuous addition of chlorine and acetone, with activated carbon as a catalyst, to achieve high yields of hexachloroacetone .

Analyse Des Réactions Chimiques

Hexachloroacetone undergoes various chemical reactions, including :

Substitution Reactions: It functions as a trichloroacetylating agent, similar to trichloroacetyl chloride.

Reduction Reactions: It can be reduced to form other chlorinated acetones.

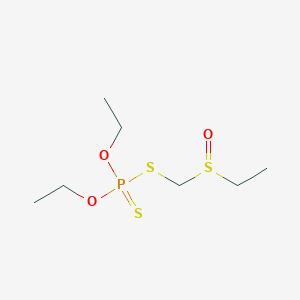

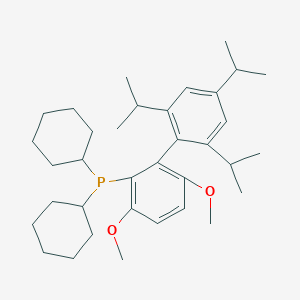

Perkow Reaction: It reacts with trialkyl phosphites to form enol phosphates, which have biological activity as insect repellents.

Common Reagents and Conditions:

Chlorine Gas: Used in the chlorination process.

Trialkyl Phosphites: Used in the Perkow reaction.

Activated Carbon: Used as a catalyst in industrial production.

Major Products:

Hexachloroacetone: The primary product.

Enol Phosphates: Formed through the Perkow reaction.

Comparaison Avec Des Composés Similaires

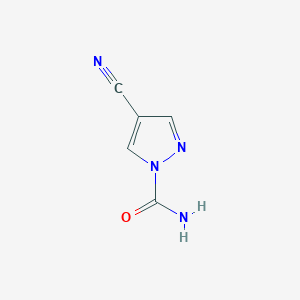

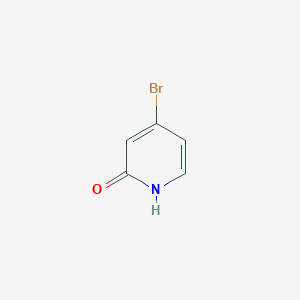

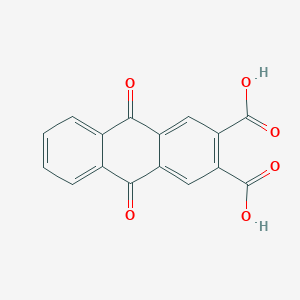

Hexachloroacetone is unique due to its high chlorine content and its ability to function as a trichloroacetylating agent . Similar compounds include:

Chloroacetone: A less chlorinated analog.

Dichloroacetone: Another less chlorinated analog.

Trichloroacetone: An intermediate in the chlorination process.

These compounds differ in their chlorine content and reactivity, with hexachloroacetone being the most highly chlorinated and reactive among them .

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJXGHGHTWFZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6O | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021601 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloroacetone appears as a yellow-colored liquid. Slightly soluble in water and denser than water. Vapors are much heavier than air. Irritates skin and eyes. May be toxic by ingestion or inhalation. Used to make other chemicals., Liquid, Yellow liquid; [Hawley] | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-204 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in water; sol in acetone, MISCIBLE WITH ALIPHATIC HYDROCARBONS, VEGETABLE OILS, 2-PROPANOL AT 25 °C, MISCIBLE WITH METHANOL, AROMATIC HYDROCARBONS, MONOCHLOROBENZENE, ISOPROPANOL AT 25 °C, Sol in benzene | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.444 AT 12 °C/12 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.2 (AIR= 1) | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg], 0.376 MM HG AT 20 °C | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical product contains ... 4% pentachloroacetone & 8% compounds of higher boiling points. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VERY LIGHT YELLOW LIQUID | |

CAS No. |

116-16-5 | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0LGU279Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2 °C, MP: 15 °C /HEXACHLOROACETONE HYDRATE/ | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexachloroacetone?

A1: The molecular formula of hexachloroacetone is C3Cl6O, and its molecular weight is 264.75 g/mol. []

Q2: Are there any spectroscopic data available for hexachloroacetone?

A2: Yes, infrared (FTIR) and Raman spectroscopic data have been reported for hexachloroacetone, aiding in understanding its vibrational modes and molecular structure. [] Additionally, 1H NMR spectroscopic studies have been used to analyze its reactions and the formation of intermediates. [, , ]

Q3: Does hexachloroacetone react with dimethyl sulfoxide (DMSO)?

A3: Yes, hexachloroacetone decomposes in DMSO solution at room temperature, forming the trichloromethyl Meisenheimer adduct of 1,3,5-trinitrobenzene (TNB) in the presence of TNB. [] This reaction highlights the importance of solvent selection when working with hexachloroacetone.

Q4: What happens when hexachloroacetone is adsorbed on a haematite surface?

A4: Infrared studies reveal that hexachloroacetone undergoes oxidation upon adsorption onto α-Fe2O3 (haematite) surfaces, forming surface trichloroacetate. This finding suggests the presence of acid-base site pairs on the haematite surface. []

Q5: Does hexachloroacetone interact with tin (IV) oxide surfaces?

A5: Similar to its interaction with haematite, hexachloroacetone is oxidized upon chemisorption by tin (IV) oxide, producing surface trichloroacetate. [] This behavior distinguishes hexachloroacetone from nitriles, which form surface acetimidato anions upon adsorption on tin (IV) oxide. []

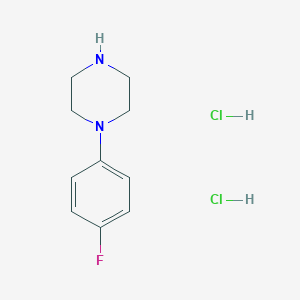

Q6: Can hexachloroacetone be used to synthesize N-substituted trichloroacetamides?

A6: Yes, hexachloroacetone readily reacts with primary amines under mild conditions to yield N-substituted trichloroacetamides. [] This reaction is particularly useful for preparing crystalline derivatives of primary amines for characterization purposes.

Q7: How does hexachloroacetone contribute to the synthesis of azetidin-2-ones?

A7: Hexachloroacetone plays a crucial role in a one-step synthesis of azetidin-2-ones. [] When reacted with imines in the presence of triethylphosphite and triethylamine, it facilitates the formation of azetidin-2-ones, valuable heterocyclic compounds. []

Q8: Can hexachloroacetone be used in the preparation of acyl chlorides?

A8: Hexachloroacetone, in conjunction with triphenylphosphine, efficiently converts carboxylic acids into their corresponding acyl chlorides at low temperatures. [] This method is particularly useful for generating formyl chloride from formic acid at -78°C. []

Q9: How does hexachloroacetone participate in the synthesis of deuterochloroform?

A9: Hexachloroacetone serves as a key starting material in the preparation of deuterochloroform. [] When reacted with calcium oxide and heavy water at 80-120°C, it yields deuterochloroform, a valuable deuterated solvent used in various spectroscopic techniques. []

Q10: What is the role of hexachloroacetone in the synthesis of chiral deuterated benzyl chlorides?

A10: Hexachloroacetone, along with polymer-supported triphenylphosphine, facilitates the conversion of chiral deuterated benzyl alcohols into their corresponding chlorides. [] This method allows for the synthesis of valuable building blocks, such as protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine, with high deuterium incorporation. []

Q11: How does hexachloroacetone enable the formation of α,α,α',α'-tetrachloro-substituted [3.2.1]bicyclic ketones?

A11: Hexachloroacetone acts as a precursor for a tetrachloro-substituted oxyallyl intermediate. [] When reacted with triethyl phosphite, it forms 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate, which upon treatment with sodium trifluoroethoxide/trifluoroethanol in the presence of cyclic 1,3-dienes, yields α,α,α',α'-tetrachloro-substituted [3.2.1]bicyclic ketones. []

Q12: How is hexachloroacetone involved in the synthesis of trichloromethylated bridgehead N-heterocycles?

A12: Hexachloroacetone, when reacted with pyridine in the presence of dialkyl acetylenedicarboxylates or dibenzoylacetylene, facilitates the production of indolizines. [] This reaction highlights the synthetic utility of hexachloroacetone in constructing complex heterocyclic systems. []

Q13: How do structural modifications of ketones influence their reactivity with potassium tetrafluorocobaltate (III)?

A13: Fluorination of ketones with potassium tetrafluorocobaltate (III) shows a dependence on the ketone's structure. [] While diethyl ketone undergoes complete cleavage, hexafluoroacetone and hexachloroacetone primarily yield polyfluoroacyl fluorides. [] This difference highlights the impact of electron-withdrawing groups on the reactivity of ketones in this reaction.

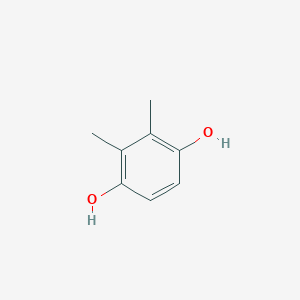

Q14: How do methyl substituents on N-benzyl-1,4-dihydronicotinamide affect its reactivity with hexachloroacetone?

A14: Introducing methyl groups at the 2- and 6-positions of N-benzyl-1,4-dihydronicotinamide significantly enhances its reactivity towards hexachloroacetone. [] The observed order of reactivity is 2,6-dimethyl > 2-methyl > 6-methyl, indicating the influence of both steric and electronic effects of the methyl substituents on the reaction rate. []

Q15: What is the toxicity of chloroacetones to aquatic life?

A15: Studies on juvenile rainbow trout (Salmo gairdneri) show that chloroacetones exhibit varying degrees of toxicity. [] The 96 h LC50 values for 1,1,3-trichloroacetone, 1,1,3,3-tetrachloroacetone, and pentachloroacetone were determined to be 2.3, 11.0, and 25.0 mg/L, respectively, while hexachloroacetone exhibited an LC50 value greater than 25 mg/L. [] This data underscores the potential environmental risks associated with chloroacetone release.

Q16: How can hexafluoroacetone be determined in industrial wastewaters?

A16: A sensitive method for detecting and quantifying hexafluoroacetone in industrial wastewaters involves converting it to fluoroform by treating the aqueous samples with a base. [] Subsequent headspace analysis by gas chromatography allows for the detection and quantification of the generated fluoroform, with a detection limit of 10 ppb. []

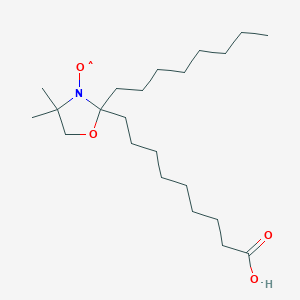

Q17: Can hexachloroacetone be used in photodegradable materials for medical equipment?

A17: Yes, hexachloroacetone, along with other components like ferric citrate, ferrous pentadione, and acetylbenzene, can be used as a sensitizer in photodegradable materials for producing disposable medical appliances. [] These materials offer an environmentally friendly alternative as they degrade rapidly upon exposure to UV rays, preventing reuse and minimizing waste. []

Q18: What alternative methods are available for synthesizing N-substituted trichloroacetamides?

A18: Photo-on-demand trichloroacetylation using tetrachloroethylene (TCE) presents a viable alternative to conventional methods employing hexachloroacetone for the synthesis of N-substituted trichloroacetamides. [] This photochemical approach offers advantages, such as broader applicability to various amines and the ability to synthesize fluorinated N-substituted trichloroacetamides, which are valuable precursors to novel fluorinated chemicals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)